molecular formula C12H17ClO2 B12984738 2-(3-Chloro-4-isobutoxyphenyl)ethanol

2-(3-Chloro-4-isobutoxyphenyl)ethanol

Cat. No.: B12984738
M. Wt: 228.71 g/mol
InChI Key: GWLSWCWQRDLSKR-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-chlorophenethyl alcohol is an organic compound with the molecular formula C12H17ClO2 It is characterized by the presence of a butoxy group and a chlorine atom attached to a phenethyl alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-chlorophenethyl alcohol typically involves the reaction of 3-chlorophenethyl alcohol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the butoxy group.

Industrial Production Methods

In an industrial setting, the production of 4-iso-Butoxy-3-chlorophenethyl alcohol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-chlorophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like ammonia (NH) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-iso-Butoxy-3-chlorobenzaldehyde or 4-iso-Butoxy-3-chlorobenzoic acid.

    Reduction: Formation of 4-iso-Butoxy-3-chlorophenethyl alkane.

    Substitution: Formation of 4-iso-Butoxy-3-aminophenethyl alcohol or 4-iso-Butoxy-3-thiolphenethyl alcohol.

Scientific Research Applications

4-iso-Butoxy-3-chlorophenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-chlorophenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3-chlorophenethyl alcohol
  • 4-iso-Butoxy-3-bromophenethyl alcohol
  • 4-iso-Butoxy-3-fluorophenethyl alcohol

Uniqueness

4-iso-Butoxy-3-chlorophenethyl alcohol is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications.

Properties

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

2-[3-chloro-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-10(5-6-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

GWLSWCWQRDLSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CCO)Cl

Origin of Product

United States

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